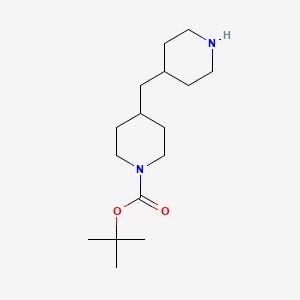

Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13/h13-14,17H,4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKOSNRSLHVFMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879883-54-2 | |

| Record name | 4-Piperidin-4-ylmethyl-piperidine-1-carboxylic acid t-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Multi-Technique Approach to the Definitive Structure Elucidation of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive framework for the unequivocal structure elucidation of tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate, a key bicyclic building block in modern medicinal chemistry.[1][2][3] As a Senior Application Scientist, this document moves beyond mere procedural outlines to detail the causality behind the selection of analytical techniques and the logic of data integration. We present a self-validating workflow employing High-Resolution Mass Spectrometry (HRMS), multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each protocol is designed to meet the rigorous standards of the pharmaceutical industry, ensuring data integrity and trustworthiness for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Bicyclic Scaffold

This compound is a saturated heterocyclic compound featuring two piperidine rings linked by a methylene bridge. One piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity, while the other remains a secondary amine. This structural motif serves as a versatile scaffold and linker in the synthesis of complex molecular architectures, including novel therapeutic agents.[4] The precise characterization of such intermediates is not a trivial academic exercise; it is a critical checkpoint in the drug discovery and development pipeline. An error in structure confirmation can lead to the synthesis of incorrect target molecules, invalidating subsequent biological data and wasting significant resources.

This guide establishes an orthogonal analytical strategy, where each technique provides a unique and complementary piece of structural information. By integrating data from mass spectrometry, NMR, and IR, we build a self-reinforcing case for the compound's identity, purity, and precise atomic arrangement, in alignment with regulatory expectations for analytical procedure validation.[5][6][7]

The Elucidation Workflow: An Integrated Strategy

The definitive confirmation of a chemical structure relies on a cohesive workflow. The process begins with obtaining high-purity material and subjecting it to a battery of orthogonal analytical tests. The data from these independent measurements are then synthesized to construct a complete and unambiguous structural picture.

Caption: High-level workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Fragmentation

Expertise & Rationale: Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For a molecule like this, which contains multiple nitrogen atoms, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes premature fragmentation and typically produces a strong protonated molecular ion, [M+H]⁺. Utilizing a Time-of-Flight (TOF) analyzer provides high-resolution mass data, allowing for the calculation of the elemental formula with high confidence, thereby distinguishing it from other potential isomers or impurities.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1.0 - 2.0 Bar

-

Drying Gas (N₂): 7.0 - 9.0 L/min

-

Source Temperature: 180 - 220 °C

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform an internal calibration using a known reference standard to ensure high mass accuracy.

-

Fragmentation Analysis (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe characteristic fragment ions.

Data Interpretation and Expected Results

The molecular formula for this compound is C₁₇H₃₂N₂O₂. The expected high-resolution mass and key fragments are crucial for validation.

| Ion/Fragment Description | Expected Exact Mass (m/z) | Rationale |

| [M+H]⁺ (Protonated Molecule) | 297.2537 | Confirms the molecular weight and elemental composition. |

| [M - C₄H₈ + H]⁺ | 241.1911 | Loss of isobutylene from the Boc group, a hallmark fragmentation.[8][9] |

| [M - C₅H₉O₂ + H]⁺ | 196.1805 | Complete loss of the Boc protecting group.[10] |

| [C₄H₉]⁺ | 57.0704 | Characteristic tert-butyl cation fragment.[11][12] |

| Ring Cleavage Fragments | Variable | Cleavage at the methylene bridge or within the piperidine rings. |

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Rationale: While MS provides the molecular formula, NMR spectroscopy provides the definitive atomic connectivity map. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR identifies all unique carbon atoms. For a complex, non-symmetrical structure with multiple overlapping aliphatic signals, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not optional—they are essential for unambiguous assignment of every proton and carbon.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Chloroform-d is often preferred as it provides sharp signals, though the N-H proton may be broad or exchange.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Ensure sufficient scans for a good signal-to-noise ratio (>16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

-

2D NMR Acquisition:

-

COSY: To establish ¹H-¹H coupling networks within each piperidine ring.

-

HSQC/HMQC: To correlate each proton directly to its attached carbon.

-

HMBC (optional but recommended): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting fragments (e.g., linking the methylene bridge to both rings).

-

Data Interpretation and Expected Chemical Shifts

The asymmetry of the molecule means most protons and carbons on the rings are chemically distinct. The following table provides predicted chemical shifts based on known values for piperidine and Boc-protected amines.[13][14][15]

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations & Notes |

| Boc Group (t-Butyl) | ~1.45 (s, 9H) | ~28.5 (CH₃), ~79.0 (Quaternary C) | Strong singlet in ¹H. No direct proton on the quaternary carbon. |

| Boc Group (C=O) | - | ~155.0 | Carbonyl carbon, confirmed by its characteristic low-field shift. |

| Boc-Piperidine Ring (CH₂) | ~4.05 (br d), ~2.70 (br t) | ~44.0 (N-CH₂) | Protons adjacent to the Boc-nitrogen are shifted downfield. |

| Boc-Piperidine Ring (Other CH₂) | ~1.70 (m), ~1.15 (m) | ~30.0, ~32.0 | Complex, overlapping multiplets in the aliphatic region. |

| Methylene Bridge (-CH₂-) | ~2.15 (d) | ~38.0 | A doublet in ¹H NMR, coupling to the adjacent CH proton. |

| Free Piperidine Ring (N-H) | Variable (br s, 1H) | - | Often a broad singlet; position is concentration/solvent dependent. |

| Free Piperidine Ring (CH₂) | ~3.00 (br d), ~2.50 (br t) | ~50.0 (N-CH₂), ~34.0 | Protons adjacent to the free amine nitrogen. |

FTIR Spectroscopy: Rapid Functional Group Identification

Expertise & Rationale: FTIR is a rapid and cost-effective technique that serves as an excellent confirmatory tool. Its power lies in the identification of key functional groups based on their characteristic vibrational frequencies. For this molecule, we expect to see clear evidence of the secondary amine (N-H stretch), the carbamate carbonyl (C=O stretch), and the aliphatic C-H bonds. The absence of other characteristic bands (e.g., O-H, C≡N) further supports the proposed structure.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is required.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans for a high-quality result.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 (weak-medium, sharp) | N-H Stretch | Secondary Amine | Confirms the presence of the unprotected piperidine ring. |

| 2970-2850 (strong, sharp) | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Indicates the saturated hydrocarbon framework of the rings and Boc group. |

| 1680-1695 (strong, sharp) | C=O Stretch | Carbamate | A very strong and reliable band confirming the Boc protecting group.[16] |

| 1160-1250 (strong) | C-N Stretch | Amine/Carbamate | Confirms the presence of carbon-nitrogen single bonds. |

Integrated Analysis: Assembling the Structural Puzzle

True confidence in structure elucidation comes from the convergence of all analytical data. No single technique is sufficient on its own. The final step is to synthesize the information logically.

Caption: Logical integration of orthogonal analytical data.

The process is as follows:

-

HRMS confirms the elemental formula C₁₇H₃₂N₂O₂ and shows the expected fragmentation of the Boc group.[8][11]

-

FTIR provides rapid, undeniable evidence for the key functional groups: a secondary amine (N-H), a carbamate carbonyl (C=O), and saturated C-H bonds.[16]

-

NMR provides the final, detailed picture. The ¹H and ¹³C spectra show the correct number of unique protons and carbons. The characteristic t-butyl singlet confirms the Boc group's presence and integrity. Critically, 2D NMR experiments connect all the protons and carbons, confirming the 4-substituted piperidine-methylene-4-substituted piperidine framework without ambiguity.[13][17]

When the results from all three techniques are consistent with the proposed structure and inconsistent with other plausible alternatives, the structure is considered unequivocally elucidated.

Conclusion

The structure elucidation of this compound is a prime example of the necessity for a rigorous, multi-technique analytical approach in pharmaceutical development. By synergistically employing HRMS, multi-dimensional NMR, and FTIR, we create a self-validating system that ensures the identity and integrity of this critical chemical building block. This guide provides not only the protocols but also the scientific rationale required for researchers to confidently characterize their materials, upholding the highest standards of scientific integrity and paving the way for successful drug discovery campaigns.

References

-

Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Analytical Method Validation: Mastering FDA Guidelines. Labcompliance. [Link]

-

Q2(R2) Validation of Analytical Procedures. Food and Drug Administration (FDA). [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. [Link]

-

Piperidine - Wikipedia. Wikipedia. [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

-

Analytical Procedures and Methods Validation for Drugs and Biologics. Food and Drug Administration (FDA). [Link]

-

Piperidine | C5H11N. PubChem. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. ResearchGate. [Link]

-

Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Piperidine, 2,2,6,6-tetramethyl- - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications - Enamine [enamine.net]

- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]

- 6. fda.gov [fda.gov]

- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Piperidine - Wikipedia [en.wikipedia.org]

- 15. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

An In-Depth Technical Guide to Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Pivotal Role of a Versatile PROTAC Linker

In the evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, engineered to hijack the cell's ubiquitin-proteasome system, offer a powerful strategy to eliminate disease-causing proteins. The efficacy of a PROTAC is intricately linked to the synergy between its three components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the connecting linker. It is this linker that dictates the crucial spatial orientation of the target protein and the E3 ligase, profoundly influencing the efficiency of ubiquitination and subsequent degradation.

This technical guide focuses on a particularly valuable building block in the PROTAC synthetic chemist's toolkit: Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS No. 1211568-27-2). While the initially queried "Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate" is less commonly documented, extensive research indicates that the piperazine-containing analogue is the compound of significant interest and commercial availability within the scientific community. This guide will, therefore, delve into the detailed physicochemical properties, synthesis, characterization, and applications of this pivotal linker, providing a comprehensive resource for researchers in the field.

Chemical Identity and Core Physicochemical Properties

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is a bifunctional molecule featuring a Boc-protected piperazine and a piperidine moiety connected by a methylene bridge. This structure provides a versatile scaffold for the elaboration of PROTACs.

Table 1: Key Physicochemical Properties of Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

| Property | Value | Source |

| CAS Number | 1211568-27-2 | Commercial Suppliers |

| Molecular Formula | C₁₅H₂₉N₃O₂ | [1] |

| Molecular Weight | 283.42 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Predicted Density | 1.042 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 378.7 ± 27.0 °C | [2] |

| Predicted XLogP3 | 1.2 | [3] |

| Storage Conditions | Store in a cool, dark place (<15°C), under an inert gas, and away from air. |

Note: Most of the available data for properties such as density, boiling point, and XLogP3 are predicted values. Experimental determination is recommended for precise applications.

Synthesis and Purification: A Practical Approach

Below is a generalized, illustrative protocol based on common organic synthesis techniques.

Experimental Protocol: Synthesis via Reductive Amination

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM), add piperazine (1.1 equivalents).

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

Boc Protection (if starting with unprotected piperazine): The resulting secondary amine on the piperazine can be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent like DCM.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods should be employed, guided by international standards such as those from the International Union of Pure and Applied Chemistry (IUPAC).[4]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine and piperazine ring protons (a series of multiplets in the range of 1.0-3.5 ppm), and the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various carbons of the piperidine and piperazine rings.

3.2. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 284.4. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can also provide structural information.[5][6]

3.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the piperidine (if deprotected), C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate group of the Boc protecting group (typically around 1680-1700 cm⁻¹).

Applications in Drug Discovery: A Versatile PROTAC Linker

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate serves as a crucial linker in the synthesis of PROTACs.[7][8] Its structure offers several advantages:

-

Modularity: The Boc-protected piperazine allows for facile deprotection and subsequent coupling to an E3 ligase ligand, while the secondary amine of the piperidine ring can be functionalized to attach a warhead that binds to the protein of interest.

-

Physicochemical Properties: The piperazine moiety can be protonated at physiological pH, which can enhance the solubility and cell permeability of the resulting PROTAC, a common challenge in PROTAC design.[5]

-

Conformational Restraint: The cyclic nature of the piperidine and piperazine rings can impart a degree of rigidity to the linker, which can be beneficial for pre-organizing the PROTAC into a conformation conducive to forming a stable ternary complex (Target Protein-PROTAC-E3 Ligase).

Several studies have utilized this linker or its analogues in the development of potent and orally bioavailable PROTAC degraders. For instance, it has been incorporated into linkers for PROTACs targeting the Androgen Receptor for the treatment of prostate cancer.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[9]

-

Eye Irritation: May cause serious eye irritation.[9]

-

Respiratory Irritation: May cause respiratory irritation.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Ventilation: Use only in a well-ventilated area.[10]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in a dark place and sealed in dry conditions, preferably at 2-8°C.[9]

Conclusion: A Key Enabler in Targeted Protein Degradation

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate has emerged as a valuable and versatile building block in the field of targeted protein degradation. Its modular nature, favorable physicochemical properties, and ability to impart conformational restraint make it an attractive linker component for the rational design of PROTACs. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers to effectively utilize this important chemical tool in their quest for novel therapeutics. As the field of PROTACs continues to expand, the strategic use of well-characterized linkers like this one will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

- MedChemExpress. tert-Butyl 4-(piperazin-1-ylmethyl)

- Echemi. tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate cas 1211568-27-2 R&D lab use for research.

- TCI Chemicals. tert-Butyl 4-(Piperidin-4-ylmethyl)

- Sigma-Aldrich. tert-butyl 4-(4-piperidylmethyl)

- MedChemExpress. tert-Butyl 4-(piperidin-4-ylmethyl)

- OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.

- MedChemExpress. tert-Butyl 4-(piperidin-4-ylmethyl)

- OECD. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. Guidelines for the Testing of Chemicals.

- MedChemExpress. tert-Butyl 4-(piperazin-1-yl)

- Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).

- BLDpharm. 1211568-27-2|tert-Butyl 4-(piperidin-4-ylmethyl)

- Sigma-Aldrich. Tert-butyl 4-(piperidin-4-yl)

- TCI Chemicals. tert-Butyl 4-(Piperidin-4-ylmethyl)

- Wikipedia.

- NCERT. Classification of Elements and Periodicity in Properties.

- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)

- RSC Publishing.

- ChemicalRegister.com. tert-Butyl 4-(piperidin-4-ylmethyl)

- Chemistry LibreTexts.

- CymitQuimica. tert-Butyl 4-(piperidin-4-ylmethyl)

- PubChem. tert-Butyl 4-(piperidin-4-yl)

- PubChem. tert-Butyl 4-methyl-4-(piperazin-1-yl)

- Tenova Pharma. tert-butyl 4-[(piperidin-4-yl)

- BIPM.

- MCE. tert-Butyl 4-(piperidin-4-ylmethyl)

- TCI Chemicals. Tert-Butyl 4-(Piperidin-4-Ylmethyl)

- Pharmaffiliates. CAS No : 1211568-27-2 | Product Name : tert-Butyl 4-(piperidin-4-ylmethyl)

- Ambeed.com. 205059-24-1 | 1-Boc-4-(4-piperidinyl)-piperazine.

- YouTube.

- The Main Fragment

- TCI Chemicals. tert-Butyl 4-(Piperidin-4-ylmethyl)

Sources

- 1. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 2. search.library.brandeis.edu [search.library.brandeis.edu]

- 3. oecd.org [oecd.org]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. oecd.org [oecd.org]

- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway for Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. This valuable building block is of significant interest to researchers, scientists, and drug development professionals for its utility in the construction of complex molecules with potential therapeutic applications. The presented synthesis is a two-step process commencing with readily available starting materials, involving an oxidation followed by a highly selective reductive amination. This guide delves into the mechanistic underpinnings of each transformation, providing detailed, field-proven experimental protocols and critical insights into the causality behind experimental choices. All methodologies are designed as self-validating systems, ensuring reproducibility and high purity of the target compound.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring two piperidine rings linked by a methylene bridge. One piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a feature that is instrumental in modern organic synthesis. This protecting group strategy allows for selective functionalization of the unprotected piperidine nitrogen in subsequent synthetic steps. The piperidine motif is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds, making this particular building block a valuable asset in drug discovery programs.[1]

The synthetic strategy outlined in this guide was chosen for its efficiency, scalability, and high degree of control over the final product's purity. The pathway hinges on the formation of a key aldehyde intermediate, tert-butyl 4-formylpiperidine-1-carboxylate , followed by its coupling with a second piperidine unit via reductive amination. This approach is superior to methods that might involve the direct coupling of two piperidine rings, which could lead to challenges in selectivity and purification.

Overall Synthetic Pathway:

Caption: Overall two-step synthesis of the target compound.

Synthesis of the Key Intermediate: Tert-butyl 4-formylpiperidine-1-carboxylate

The initial step of the synthesis involves the oxidation of the commercially available alcohol, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate , to the corresponding aldehyde.

Mechanistic Rationale and Reagent Selection

The choice of an oxidizing agent is critical to prevent over-oxidation of the primary alcohol to a carboxylic acid. Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent that is particularly well-suited for the conversion of primary alcohols to aldehydes.[2] The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (DCM), to ensure the stability of the PCC reagent and the aldehyde product.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 122536-76-9 | 215.29 | 1.0 |

| Pyridinium chlorochromate (PCC) | 26299-14-9 | 215.56 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |

| Celite® | 61790-53-2 | - | - |

| Diethyl ether | 60-29-7 | 74.12 | - |

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite® in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Wash the filter cake thoroughly with diethyl ether.

-

Concentrate the combined filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-formylpiperidine-1-carboxylate as a colorless oil or a white solid.[2][3]

Trustworthiness of the Protocol: The use of Celite® aids in the adsorption of the tarry chromium byproducts, simplifying the filtration process. Monitoring by TLC is crucial to avoid prolonged reaction times that could lead to side product formation. The anhydrous conditions are paramount for the success of this oxidation.

Reductive Amination: Coupling of the Piperidine Rings

The final step in the synthesis is the coupling of the aldehyde intermediate with 4-aminopiperidine via reductive amination.

Mechanistic Rationale and Reagent Selection

Reductive amination is a powerful method for the formation of C-N bonds.[4][5] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the reaction of the aldehyde and the amine, which is then reduced in situ to the desired amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its mildness and remarkable selectivity.[6][7][8] It selectively reduces the protonated imine intermediate much faster than the starting aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct.[4][8] The reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (DCE).

Mechanism of Reductive Amination:

Caption: Simplified mechanism of the reductive amination step.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molar Mass ( g/mol ) | Molar Eq. |

| Tert-butyl 4-formylpiperidine-1-carboxylate | 136365-51-2 | 213.28 | 1.0 |

| 4-Aminopiperidine dihydrochloride | 106000-51-7 | 173.08 | 1.1 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 121-44-8 / 7087-68-5 | 101.19 / 129.24 | 2.2 |

| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - |

| Brine | - | - | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - |

Procedure:

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask under an inert atmosphere, add 4-aminopiperidine dihydrochloride (1.1 eq.).

-

Add triethylamine or diisopropylethylamine (2.2 eq.) to the mixture to neutralize the hydrochloride salt and facilitate the formation of the free amine.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane, often with a small percentage of ammonium hydroxide to prevent streaking) to afford this compound as a white to off-white solid.

Expertise & Experience Insights: The use of a slight excess of the amine and the reducing agent ensures the complete consumption of the limiting aldehyde. The choice of base (TEA or DIPEA) is important for the deprotonation of the amine salt without interfering with the reaction. The work-up with sodium bicarbonate is necessary to neutralize any remaining acidic species and to decompose the excess reducing agent.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

-

¹H NMR: The spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as complex multiplets for the protons on both piperidine rings and the methylene bridge.

-

¹³C NMR: The spectrum will display the expected number of carbon signals, including the carbonyl of the Boc group (around 155 ppm) and the carbons of the two piperidine rings.

-

Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion.

-

Purity (HPLC): The purity of the final compound should be assessed by high-performance liquid chromatography.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By employing a strategic oxidation followed by a selective reductive amination, this approach offers high yields and excellent control over the final product's purity. The in-depth protocols and mechanistic discussions are intended to empower researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

-

Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(7), 1492-1496. [Link]

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

-

Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

-

Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Improved, Practical, and Scalable Synthesis of Fentanyl and Related Analogues. Substance Abuse and Misuse, 49(12), 1544-1550. [Link]

-

PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Gassama, A., Diatta, A., & Fall, Y. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tert-butyl 4-formylpiperidine-1-carboxylate | 97% Purity [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through detailed spectral interpretation. We will explore the underlying principles of NMR spectroscopy as they apply to this specific molecule, offering insights into experimental considerations and the logic behind signal assignments.

Introduction

This compound is a bifunctional molecule featuring two piperidine rings linked by a methylene bridge. One of the piperidine nitrogen atoms is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. Accurate structural elucidation of such molecules is paramount in pharmaceutical and chemical research, and NMR spectroscopy stands as a primary tool for this purpose. This guide will walk through the expected ¹H and ¹³C NMR spectra of this compound, providing a detailed rationale for the chemical shifts, multiplicities, and integration values.

The Logic of NMR: A Self-Validating System

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] The interpretation of NMR spectra is a self-validating process; the number of signals, their positions (chemical shifts), their splitting patterns (multiplicity), and their relative intensities (integration) must all be consistent with the proposed molecular structure. For a molecule like this compound, the distinct chemical environments of the protons and carbons in the two piperidine rings and the Boc protecting group give rise to a unique and predictable NMR fingerprint.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, a standardized experimental protocol is essential. The following methodology is recommended:

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (like N-H). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[1]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly useful for resolving the complex multiplets expected from the piperidine rings.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Spectral Width : Approximately 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width : Approximately 200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show a series of signals corresponding to the protons of the Boc group and the two piperidine rings. The chemical shifts are influenced by the electron-withdrawing effect of the carbamate group and the nitrogen atoms.

Predicted ¹H NMR Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~4.05 | Broad Multiplet | 2H | -CH₂- (axial, Boc-piperidine ring) |

| b | ~2.78 | Multiplet | 1H | -NH- (unprotected piperidine ring) |

| c | ~2.65 | Triplet of Doublets | 2H | -CH₂- (equatorial, Boc-piperidine ring) |

| d | ~2.55 | Multiplet | 2H | -CH₂- (unprotected piperidine ring) |

| e | ~2.15 | Doublet | 2H | -CH₂- (bridge) |

| f | ~1.65 | Multiplet | 4H | -CH₂- (Boc-piperidine and unprotected piperidine rings) |

| g | ~1.44 | Singlet | 9H | -C(CH₃)₃ (Boc group) |

| h | ~1.35 | Multiplet | 1H | -CH- (Boc-piperidine ring) |

| i | ~1.05 | Multiplet | 4H | -CH₂- (Boc-piperidine and unprotected piperidine rings) |

Rationale for Assignments:

-

Boc Group (g) : The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet around 1.44 ppm, a characteristic chemical shift for this protecting group.[2]

-

Boc-Protected Piperidine Ring (a, c, f, h, i) : The protons on the carbon adjacent to the nitrogen of the carbamate (positions 2 and 6) are deshielded. The axial protons (a) are typically found further downfield than the equatorial protons (c) due to the anisotropic effect of the C-N bond. The remaining methylene and methine protons of this ring will appear as complex multiplets in the aliphatic region.

-

Unprotected Piperidine Ring (b, d, f, i) : The N-H proton (b) will likely be a broad signal, and its chemical shift can be solvent-dependent. The protons on the carbons adjacent to the nitrogen (d) will be deshielded compared to other methylene protons on the ring.

-

Methylene Bridge (e) : The two protons of the methylene bridge are diastereotopic and are expected to appear as a doublet around 2.15 ppm.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each chemically non-equivalent carbon atom. The chemical shifts are indicative of the carbon's local electronic environment.

Predicted ¹³C NMR Data:

| Signal Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~154.8 | C=O (Boc group) |

| 2 | ~79.2 | -C (CH₃)₃ (Boc group) |

| 3 | ~46.5 | -C H₂- (unprotected piperidine ring, C2/C6) |

| 4 | ~44.5 | -C H₂- (Boc-piperidine ring, C2/C6) |

| 5 | ~42.0 | -C H₂- (bridge) |

| 6 | ~36.0 | -C H- (unprotected piperidine ring, C4) |

| 7 | ~35.5 | -C H- (Boc-piperidine ring, C4) |

| 8 | ~32.0 | -C H₂- (unprotected piperidine ring, C3/C5) |

| 9 | ~30.0 | -C H₂- (Boc-piperidine ring, C3/C5) |

| 10 | ~28.4 | -C(C H₃)₃ (Boc group) |

Rationale for Assignments:

-

Carbonyl Carbon (1) : The carbonyl carbon of the Boc group is the most deshielded carbon and will appear at the lowest field, around 154.8 ppm.

-

Quaternary Carbon of Boc Group (2) : The quaternary carbon of the tert-butyl group is also significantly deshielded and is expected around 79.2 ppm.

-

Piperidine Ring Carbons (3-9) : The carbons attached to the nitrogen atoms (3 and 4) will be downfield compared to the other ring carbons. The presence of the electron-withdrawing Boc group will cause a slight downfield shift for the carbons in that ring compared to the unprotected ring.

-

Methyl Carbons of Boc Group (10) : The three equivalent methyl carbons of the Boc group will appear as a single, intense signal in the upfield region, around 28.4 ppm.

Visualizing the Structure and NMR Correlations

To better understand the relationship between the molecular structure and the NMR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Logical relationship between the molecular structure and its NMR signals.

Conclusion

The comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound provides a robust framework for its structural verification. The distinct chemical environments of the protons and carbons within the molecule give rise to a unique set of signals, and their interpretation, grounded in the fundamental principles of NMR spectroscopy, allows for unambiguous assignment. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the NMR data for this compound and its analogues, thereby ensuring the integrity of their chemical syntheses and downstream applications.

References

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

AZoOptics. (2023, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

Sources

Mass spectrometry analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the mass spectrometric analysis of this compound. As a key building block in pharmaceutical synthesis, understanding its behavior within a mass spectrometer is critical for identity confirmation, purity assessment, and metabolite identification studies. This document moves beyond standard operating procedures to explain the causal reasoning behind critical experimental choices, from ionization source selection to the interpretation of complex fragmentation patterns. We present detailed, self-validating protocols for sample preparation and LC-MS/MS analysis, grounded in the fundamental principles of ion chemistry. The insights herein are designed to empower researchers to develop robust, accurate, and reliable analytical methods for this and structurally related compounds.

Section 1: Analyte Overview and Physicochemical Properties

This compound is a diamine derivative featuring two piperidine rings linked by a methylene bridge. One of the piperidine nitrogens is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The presence of two basic nitrogen atoms and the labile nature of the Boc group are the dominant factors governing its mass spectrometric behavior.

Table 1: Physicochemical Properties of the Analyte

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₁₆H₃₀N₂O₂ |

| Monoisotopic Mass | 282.231 g/mol |

| [M+H]⁺ (Protonated) | 283.238 m/z |

| Key Structural Features | - Two basic piperidine nitrogen atoms- Labile N-Boc protecting group- Saturated heterocyclic rings |

Section 2: The Cornerstone of Analysis: Ionization Method Selection

The choice of ionization technique is the most critical decision in developing a mass spectrometry method. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation. For this analyte, the selection process is straightforward, guided by its chemical nature.

Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for this compound. ESI is a soft ionization technique that generates ions from analytes in solution, making it ideal for polar, thermally labile molecules.[1][2] The two nitrogen atoms in the piperidine rings are basic and readily accept a proton in an acidic solution, forming a stable protonated molecule, [M+H]⁺. This inherent chemical property makes the analyte exceptionally well-suited for positive-mode ESI analysis. The process is gentle, ensuring that the molecular ion is observed with high abundance, which is essential for precursor ion selection in subsequent tandem MS experiments.[3]

Consideration of Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another viable, albeit secondary, option. APCI is generally suited for less polar, thermally stable compounds with molecular weights below 1500 Da.[4][5] While the analyte falls within this mass range, APCI involves vaporizing the sample at high temperatures (350–500 °C) before ionization.[6] This thermal stress can potentially cause the degradation of the labile Boc-protecting group within the ion source, complicating the resulting mass spectrum with fragments that are not representative of the original molecule. Therefore, ESI is the preferred method to maintain molecular integrity.

Caption: Ionization method selection workflow.

Section 3: A Validated Experimental Workflow

A robust analytical method relies on a meticulously planned workflow, from sample preparation to data acquisition. Each step is designed to ensure reproducibility and minimize matrix effects, which can suppress the analyte signal.[7][8]

Caption: End-to-end experimental workflow.

Sample Preparation Protocol

The objective is to prepare a clean sample in a solvent compatible with the LC-MS system to ensure optimal ionization and chromatographic performance.

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a high-purity organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Create a working solution at a concentration of 1-10 µg/mL by diluting the stock solution. The diluent should ideally be the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Rationale: Using the mobile phase as the diluent prevents peak distortion and improves chromatographic reproducibility.

-

Filtration (Optional): If the sample contains particulates, filter it through a 0.22 µm syringe filter (e.g., PTFE) to prevent clogging of the LC system.

LC-MS/MS Instrumentation and Conditions

This protocol is designed for a standard tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-pressure liquid chromatography (UHPLC) system.[9]

Table 2: Recommended Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for this type of compound. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier ensures efficient protonation of the analyte. |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Standard organic phase for reverse-phase chromatography. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient to ensure elution of the analyte. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2-5 µL | Balances sensitivity with the risk of column overloading. |

Table 3: Recommended Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI Positive | Targets the basic nitrogen atoms for protonation. |

| MS1 Scan Range | 100 - 500 m/z | Covers the expected precursor ion and potential low-mass fragments. |

| Precursor Ion (MS/MS) | 283.2 m/z | The calculated m/z for the protonated molecule [M+H]⁺. |

| Collision Gas | Argon or Nitrogen | Standard gases for collision-induced dissociation (CID). |

| Collision Energy | 10-40 eV (Ramped) | A ramped energy allows for the observation of both low-energy (stable) and high-energy (smaller) fragments in a single run. |

Section 4: Structural Elucidation Through Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides a molecular fingerprint that is invaluable for structural confirmation. The fragmentation of this compound is predictable and dominated by the lability of the N-Boc group.

The Precursor Ion: [M+H]⁺

In positive ESI mode, the analyte will be observed as its protonated form, [M+H]⁺, at m/z 283.2 . This ion is selected in the first mass analyzer (Q1) for fragmentation.

The Logic of Fragmentation

The fragmentation is initiated by the protonated nitrogen and follows pathways that lead to the most stable ions and neutral molecules.[10][11] For this molecule, the most prominent fragmentation pathway involves the multi-step decomposition of the Boc group.

-

Neutral Loss of Isobutylene: The most characteristic fragmentation of a Boc-protected amine is the facile neutral loss of isobutylene (C₄H₈, 56.06 Da). This occurs via a rearrangement mechanism, resulting in a carbamic acid intermediate.

-

Decarboxylation: The resulting carbamic acid is unstable and readily loses carbon dioxide (CO₂, 44.00 Da).

-

Ring Cleavages: Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) can occur, particularly at higher collision energies, leading to the opening of the piperidine rings.[9][12]

Caption: Predicted primary fragmentation pathway.

Table 4: Summary of Key Predicted Fragment Ions

| Observed m/z | Proposed Structure / Description | Neutral Loss |

| 283.2 | [M+H]⁺ (Precursor Ion) | - |

| 227.2 | [M+H - C₄H₈]⁺ | Isobutylene (56.06 Da) |

| 183.2 | [M+H - C₄H₈ - CO₂]⁺ (Base Peak) | Isobutylene + Carbon Dioxide (100.06 Da) |

| 112.1 | Cleavage product of deprotected structure | C₅H₉N (83.07 Da) |

| 84.1 | Piperidine imminium ion | C₁₁H₂₀N (166.16 Da) |

The base peak (most intense fragment ion) is predicted to be at m/z 183.2, corresponding to the fully deprotected molecule, due to the high stability of this species.

Section 5: Advanced Considerations

Quantitative Analysis

For drug development professionals, quantifying this molecule in complex matrices like plasma is often necessary.[13] This is best achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The most specific and intense transition would likely be 283.2 -> 183.2 . Using an isotopically labeled internal standard is highly recommended to correct for matrix effects and improve accuracy.[7]

Troubleshooting

-

Low Signal: Ensure the mobile phase is acidic (0.1% formic acid). Check for source contamination.

-

Sodium/Potassium Adducts ([M+Na]⁺, [M+K]⁺): If observed, this indicates contamination from glassware, solvents, or buffers. Use high-purity solvents and plasticware to minimize this.

-

Unexpected Fragments: High in-source collision energy or a contaminated source can cause premature fragmentation. Optimize source parameters to maximize the [M+H]⁺ signal.

Section 6: Conclusion

The mass spectrometric analysis of this compound is effectively and reliably achieved using positive mode Electrospray Ionization coupled with tandem mass spectrometry. The molecule's behavior is primarily dictated by its basic nitrogen centers and the predictable, facile fragmentation of the N-Boc protecting group, which consistently yields a stable, deprotected product ion at m/z 183.2. The protocols and insights provided in this guide offer a robust framework for researchers to confirm the identity, assess the purity, and develop quantitative methods for this important pharmaceutical building block.

References

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Quantitative mass spectrometry methods for pharmaceutical analysis. National Institutes of Health (NIH). [Link]

-

Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. [Link]

-

Electrospray ionization. Wikipedia. [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

-

Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. National Institutes of Health (NIH). [Link]

-

Atmospheric-pressure Chemical Ionization. Grokipedia. [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Fragmentation Patterns in Mass Spectrometry. Read Chemistry. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. grokipedia.com [grokipedia.com]

- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanlaboratory.com [americanlaboratory.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. readchemistry.com [readchemistry.com]

- 12. ycdehongchem.com [ycdehongchem.com]

- 13. pharmafocusamerica.com [pharmafocusamerica.com]

An In-depth Technical Guide to Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of therapeutic development, the strategic design of molecular architectures is paramount. This guide provides a comprehensive technical overview of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate , a heterobifunctional molecule that has garnered significant attention as a versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical identity, a detailed synthetic pathway, characteristic analytical data, and its critical role in the rational design of next-generation therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in medicinal chemistry and drug discovery, offering both foundational knowledge and practical insights.

Chemical Identity and Properties

IUPAC Name: tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

CAS Number: 1211568-27-2[1][2][3][4]

Synonyms:

-

tert-butyl 4-((piperidin-4-yl)methyl)piperazine-1-carboxylate

-

1-Boc-4-(piperidin-4-ylmethyl)piperazine

-

1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine

Chemical Structure:

Chemical Structure of Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C15H29N3O2 |

| Molecular Weight | 283.42 g/mol [4] |

| Appearance | White to light yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, methanol, and DMSO. |

| Storage | Store in a cool, dry place, typically at 2-8°C, under an inert atmosphere to prevent degradation. |

Synthesis and Purification

The synthesis of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is typically achieved through a reductive amination reaction. This method is widely employed in medicinal chemistry for its efficiency and reliability in forming C-N bonds.

Proposed Synthetic Pathway:

Proposed synthetic route for Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol) is added 1-Boc-4-piperidone (1.05 eq.). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Reductive Amination: Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the desired product as a solid.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other borohydrides, minimizing side reactions.

-

Solvent: Dichloromethane is a suitable solvent for this reaction as it is relatively non-polar and effectively dissolves the reactants.

-

Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. It is stable under the reaction conditions and can be readily removed under acidic conditions if required for subsequent synthetic steps.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Data Summary:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), piperidine and piperazine ring protons (multiplets, ~1.2-3.5 ppm), and the methylene bridge protons (doublet, ~2.2 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the various carbons of the piperidine and piperazine rings. |

| FT-IR (ATR) | Characteristic peaks for N-H stretching (for the piperidine NH), C-H stretching, and a strong C=O stretch from the carbamate (~1690 cm⁻¹). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 284.23. |

Application in Drug Discovery: A Key PROTAC Linker

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate serves as a critical linker component in the design and synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The Role of the Linker:

The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC.[5][6] The piperidine-piperazine motif in this compound offers several advantages:

-

Rigidity and Conformational Control: The cyclic nature of the piperidine and piperazine rings introduces conformational rigidity to the linker. This can help to pre-organize the PROTAC into a bioactive conformation, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[7]

-

Modulation of Physicochemical Properties: The presence of the piperazine moiety can improve the solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting PROTAC. The basic nitrogen atoms of the piperazine can be protonated at physiological pH, enhancing aqueous solubility.[8][9]

-

Synthetic Versatility: The secondary amine of the piperidine ring and the Boc-protected amine of the piperazine provide two distinct points for chemical modification, allowing for the modular assembly of PROTACs.

PROTAC Assembly Workflow:

General workflow for incorporating the linker into a PROTAC molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate is a valuable and versatile building block in modern drug discovery. Its unique structural features, combining the rigidity of the piperidine ring with the advantageous physicochemical properties of the piperazine moiety, make it an ideal linker component for the rational design of PROTACs and other complex therapeutic agents. A thorough understanding of its synthesis, characterization, and strategic application will continue to empower researchers to develop novel and effective treatments for a wide range of diseases.

References

-

Tanturli, M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Retrieved from [Link]

-

Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

-

Scaffidi, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tenovapharma.com [tenovapharma.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

The Solid State Blueprint: An In-depth Technical Guide to the Crystal Structure of Boc-Protected Piperidine-Piperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Its conformational flexibility, however, can be both a blessing and a curse in drug design. The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy to modulate the reactivity of the piperidine nitrogen, but it also significantly influences the three-dimensional architecture of the molecule.[2] Understanding the precise solid-state conformation of Boc-protected piperidine-piperidine compounds through X-ray crystallography provides an unambiguous blueprint for structure-activity relationship (SAR) studies, offering invaluable insights for the rational design of more potent and selective therapeutic agents.[3]

This technical guide delves into the core principles and practical applications of X-ray crystallography in elucidating the crystal structure of Boc-protected piperidine-piperidine compounds. Moving beyond a simple recitation of methods, we will explore the causal relationships behind experimental choices and the interpretation of crystallographic data, providing a robust framework for researchers in the field.

The Decisive Conformation: Why the Crystal Structure Matters

While solution-state conformational analysis using techniques like NMR spectroscopy provides crucial information about the dynamic behavior of a molecule, the solid-state structure determined by X-ray crystallography offers a static, high-resolution snapshot of a low-energy conformer.[3][4] This is particularly vital for:

-

Unambiguous Stereochemical Assignment: X-ray crystallography provides definitive proof of the relative and absolute stereochemistry of chiral centers within the molecule.[3]

-

Revealing Intermolecular Interactions: The crystal packing reveals a network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which can be critical for understanding crystal lattice energy, solubility, and even providing a model for ligand-receptor binding.[5][6]

-

Informing Computational Modeling: High-quality crystal structures serve as the gold standard for validating and refining computational models of molecular conformation and interaction.[7][8]

The conformation of the piperidine ring, typically a chair, boat, or twist-boat, is heavily influenced by the steric bulk of the Boc group and the substitution pattern on the piperidine rings.[9][10] The interplay of these factors dictates the overall shape of the molecule, which in turn governs its biological activity.

The Crystallographic Workflow: From Powder to Precision

The journey from a synthesized Boc-protected piperidine-piperidine compound to its fully resolved crystal structure is a meticulous process. The following workflow outlines the key experimental and computational steps.

Caption: A schematic overview of the experimental workflow for determining the crystal structure of a Boc-protected piperidine-piperidine compound.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol provides a representative, step-by-step methodology for obtaining the crystal structure of a novel Boc-protected piperidine-piperidine compound.[7]

1. Crystal Growth (The Art of Patience):

-

Objective: To obtain single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) and quality for X-ray diffraction.

-

Methodology:

-

Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, dichloromethane).

-

Employ a slow crystallization technique. Common methods include:

-

Slow Evaporation: Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks.

-